N1,1-Diphenylethane-1,2-diamine
Overview
Description
“N1,1-Diphenylethane-1,2-diamine” is a chiral molecule, generally used as a chiral resolving agent and as a precursor of the chiral auxiliary . It is also used as a chiral solvating agent in NMR study .
Synthesis Analysis
“N1,N2, 1,2-tetraphenylethane-1,2-diimine” and its derivatives were synthesized and studied theoretically. The bond lengths, bond angles, dihedral angles, and close contact of atoms were calculated .Molecular Structure Analysis
The molecular formula of “N1,1-Diphenylethane-1,2-diamine” is C14H16N2. It has an average mass of 212.290 Da and a monoisotopic mass of 212.131348 Da .It forms 2:1 salt complexes with a range of acids including α-arylpropanoic, α-halo carboxylic acid, and primary carboxylic acids .
Physical And Chemical Properties Analysis
“N1,1-Diphenylethane-1,2-diamine” has a density of 1.1±0.1 g/cm3, a boiling point of 410.5±28.0 °C at 760 mmHg, and a flash point of 267.5±15.8 °C . It has 2 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .Scientific Research Applications
Catalytic Applications
N1,1-Diphenylethane-1,2-diamine derivatives have been studied for their catalytic properties in asymmetric hydrogenation reactions. A water-soluble version of this diamine, modified with phosphonic acid moieties, showed promising catalytic activity for the asymmetric hydrogenation of ketones under biphasic conditions, offering higher reaction rates compared to the homogeneous system (Maillet et al., 2002). Similarly, zinc acetate complexes with optically pure diphenylethanediamine (DPEDA)-derived ligands have demonstrated high control of stereoselectivity in the enantioselective hydrosilylation of various imines, achieving excellent yields and enantioselectivities (Bezłada et al., 2016).
Chiral Solvating Agents
(1R,2R)-1,2-diphenylethane-1,2-diamine acts as an effective chiral solvating agent (CSA) in the 1H NMR analysis of the enantiomeric purity of chiral carboxylic acids. This application enables detailed analysis and enantiomeric purity determination of various acids, showcasing the utility of this diamine in chiral recognition and analysis (Fulwood & Parker, 1994).
Material Science
The molecular structure and electronic properties of diphenylamine and its derivatives have been explored for potential applications in material science. For instance, the vibrationally resolved electronic spectra of diphenylamine derivatives have helped determine their gas-phase structure, which is crucial for understanding their reactivity and properties in various applications (Tretiakov & Cable, 1997).
Safety And Hazards
Future Directions
“N1,1-Diphenylethane-1,2-diamine” has been used in the fluorogenic derivatization of 5-hydroxyindoles, catecholamines, and catechols, mediated by the presence of an oxidant such as potassium hexacyanoferrate . This approach has become an established method for the bioanalysis of this group of biologically important substances .
properties
IUPAC Name |
N,1-diphenylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14,16H,11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJPCFMMGYZWIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445043 | |
Record name | N1,1-Diphenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,1-Diphenylethane-1,2-diamine | |
CAS RN |
42164-54-5 | |
Record name | N1,1-Diphenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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